N-(alpha-Rhamnopyranosyloxyhydroxyphosphinyl)-Leu-Trp disodium
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Overview
Description
N-(alpha-Rhamnopyranosyloxyhydroxyphosphinyl)-Leu-Trp disodium is a compound known for its role as a metallo-endopeptidase inhibitor. It is derived from cultures of Streptomyces tanashiensis and has significant biological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-Rhamnopyranosyloxyhydroxyphosphinyl)-Leu-Trp disodium involves the coupling of N-(alpha-Rhamnopyranosyloxyhydroxyphosphinyl) with Leu-Trp. The reaction typically requires the use of protecting groups to prevent side reactions and ensure the correct formation of the desired product. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces tanashiensis followed by extraction and purification of the compound. The fermentation process is optimized to maximize yield, and the purification steps include chromatography and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(alpha-Rhamnopyranosyloxyhydroxyphosphinyl)-Leu-Trp disodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures, pH adjustments, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives with altered biological activity, while reduction reactions may yield reduced forms with different chemical properties .
Scientific Research Applications
N-(alpha-Rhamnopyranosyloxyhydroxyphosphinyl)-Leu-Trp disodium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological research to study enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, particularly in inhibiting metallo-endopeptidases.
Industry: Utilized in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of N-(alpha-Rhamnopyranosyloxyhydroxyphosphinyl)-Leu-Trp disodium involves the inhibition of metallo-endopeptidases. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds. This inhibition is crucial in regulating various biological processes and has potential therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
Phosphoramidon: Another metallo-endopeptidase inhibitor with similar biological activity.
Bestatin: An inhibitor of aminopeptidases with different molecular targets.
Uniqueness
This compound is unique due to its specific inhibition of metallo-endopeptidases and its derivation from Streptomyces tanashiensis. Its structure allows for selective binding to the enzyme’s active site, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C23H32N3Na2O10P |
---|---|
Molecular Weight |
587.5 g/mol |
IUPAC Name |
disodium;3-(1H-indol-3-yl)-2-[[4-methyl-2-[[oxido-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]pentanoyl]amino]propanoate |
InChI |
InChI=1S/C23H34N3O10P.2Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);;/q;2*+1/p-2/t12-,16?,17?,18-,19+,20+,23-;;/m0../s1 |
InChI Key |
OQKHVXFOYFBMDJ-OOLZXIKUSA-L |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+] |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
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